molecular formula C8H7BrN2O3 B12623769 N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine CAS No. 921744-12-9

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine

Cat. No.: B12623769
CAS No.: 921744-12-9
M. Wt: 259.06 g/mol
InChI Key: LIKBOPQQBAYCTO-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C8H7BrN2O3. It is known for its unique structure, which includes a bromine atom and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitrophenyl components.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, azides, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is unique due to its combination of a bromine atom and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

921744-12-9

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7BrN2O3/c9-5-8(10-12)6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2

InChI Key

LIKBOPQQBAYCTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)CBr

Origin of Product

United States

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